molecular formula C14H14N4S B2480295 2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile CAS No. 478065-57-5

2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile

Cat. No. B2480295
CAS RN: 478065-57-5
M. Wt: 270.35
InChI Key: OILZJKYVZWPRBB-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives involves multiple steps, including cyclization reactions, use of strong organic bases, and specific reaction conditions to achieve the desired molecular architecture. One study detailed the synthesis and characterization of a compound with a similar structure, highlighting techniques like FT-IR, X-ray diffraction, and theoretical calculations using density functional theory (DFT) for molecular structure analysis (Çoruh et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as FT-IR spectroscopy and X-ray diffraction. These methods provide insights into the geometrical parameters, vibration frequencies, and intermolecular interactions, including hydrogen bonding and π-π interactions, which play a significant role in the stability and reactivity of these molecules (Çoruh et al., 2016).

Chemical Reactions and Properties

The reactivity and chemical properties of the compound involve interactions with electrophilic reagents, leading to the formation of various derivatives. These reactions are influenced by the presence of the triazole ring, sulfanyl group, and acetonitrile moiety, which determine the compound's behavior in synthetic pathways (Elnagdi et al., 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in different environments. These properties are determined by the compound's molecular structure, with studies employing X-ray diffraction providing detailed insights into the crystallography of similar compounds (Karczmarzyk et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and potential for undergoing various organic reactions, are essential for the application and synthesis of new derivatives. Investigations into the deprotonation of disulfonyl carbon acids highlight the compound's behavior in organic synthesis and its interaction with strong bases (Binkowska & Jarczewski, 2006).

Scientific Research Applications

Antioxidant Properties

2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile and its derivatives have demonstrated significant antioxidant properties. For instance, a related compound, 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide, showed 1.5 times higher antioxidant ability than butylated hydroxytoluene in a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).

Antimicrobial and Pharmacological Properties

Compounds derived from this compound have shown promising antimicrobial activities. A study synthesized various derivatives and assessed their antimicrobial efficacy, revealing significant activity against certain bacteria and fungi (Hussain et al., 2008). Another research synthesized 1,2,4-triazole and 1,3,4-thiadiazole derivatives, demonstrating their antimicrobial properties and potential pharmacological effects on the central nervous system of mice (Popiołek et al., 2011).

Structural Analysis

The structural properties of these compounds have been extensively studied. For instance, the crystal structure of 4-[(4-Ethyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Phthalonitrile was determined using X-ray diffraction, revealing weak inter- and intramolecular hydrogen bonds and π–π interactions (Ustabaş et al., 2018).

Anticancer Potential

Some derivatives have been evaluated for their anticancer activity. A novel series of naproxen derivatives containing 1,2,4-triazole moieties were synthesized and showed significant in vitro anticancer activity against various prostate cancer cell lines (Han et al., 2018).

Synthesis and Characterization

Various methods have been developed for the synthesis and characterization of compounds related to this compound. These studies provide insights into the chemical properties and potential applications of these compounds in different fields (Kaldrikyan et al., 2016).

Future Directions

The future directions for research on this compound could include determining its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require extensive laboratory work and analysis .

properties

IUPAC Name

2-[[4-ethyl-5-[(E)-2-phenylethenyl]-1,2,4-triazol-3-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-2-18-13(16-17-14(18)19-11-10-15)9-8-12-6-4-3-5-7-12/h3-9H,2,11H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILZJKYVZWPRBB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC#N)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN=C1SCC#N)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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